Cas no 1049982-09-3 ((2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid)

(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid
- F10166
- 1049982-09-3
-
- MDL: MFCD28968109
- Inchi: InChI=1S/C18H19NO2/c20-18(21)16-11-15(12-19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17,19H,11-12H2,(H,20,21)/t15-,16+/m1/s1
- InChI Key: XNJSBRAUNMMJTO-CVEARBPZSA-N
- SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H]3C[C@@H](C(=O)O)NC3
Computed Properties
- Exact Mass: 281.141578849Da
- Monoisotopic Mass: 281.141578849Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 49.3Ų
(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM220939-1g |
(2S,4S)-4-Benzhydrylpyrrolidine-2-carboxylic acid |
1049982-09-3 | 95% | 1g |
$552 | 2023-02-19 | |
Chemenu | CM220939-1g |
(2S,4S)-4-Benzhydrylpyrrolidine-2-carboxylic acid |
1049982-09-3 | 95% | 1g |
$552 | 2021-06-09 |
(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid Related Literature
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
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3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
Additional information on (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid
Comprehensive Overview of (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid (CAS No. 1049982-09-3): Properties, Applications, and Research Insights
(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid (CAS No. 1049982-09-3) is a chiral pyrrolidine derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its stereospecific configuration and benzhydryl moiety, serves as a versatile building block for drug discovery and asymmetric synthesis. Its unique structural features, including the carboxylic acid functional group and pyrrolidine ring, make it a valuable intermediate for designing bioactive molecules targeting neurological and metabolic disorders.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid. Researchers frequently search for "chiral auxiliaries for asymmetric synthesis" or "pyrrolidine-based drug candidates," reflecting its relevance in modern medicinal chemistry. The compound's CAS No. 1049982-09-3 is often queried alongside terms like "structure-activity relationship" and "enantioselective catalysis," highlighting its dual role as both a therapeutic scaffold and a synthetic tool.
The physicochemical properties of (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid contribute to its utility. Its molecular weight (279.34 g/mol) and logP value (predicted ~3.2) suggest moderate lipophilicity, ideal for blood-brain barrier penetration—a key consideration for CNS-targeting drugs. The carboxylic acid group enables salt formation or esterification, while the pyrrolidine nitrogen allows for additional derivatization, answering frequent search queries about "modifiable functional groups in drug design."
In pharmaceutical applications, this compound has been explored as a precursor for protease inhibitors and GPCR modulators. Its rigid benzhydryl group provides steric hindrance that can enhance target selectivity—a hot topic in "selective drug development" discussions. Patent analyses reveal its use in neurodegenerative disease research, particularly for modulating protein misfolding pathways, aligning with growing interest in "small molecules for Alzheimer's" and "Parkinson's therapeutics."
Synthetic methodologies for (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid often involve asymmetric hydrogenation or enzymatic resolution, addressing the demand for "stereoselective synthesis techniques." Recent publications highlight continuous flow chemistry approaches to improve yield and sustainability—responding to the "green synthesis" trend. Analytical characterization typically combines HPLC chiral separation, NMR stereochemical confirmation, and X-ray crystallography, reflecting common search terms like "chiral purity analysis."
From a commercial perspective, CAS No. 1049982-09-3 is supplied by specialty chemical vendors with ≥98% purity, often with certificates of analysis for research use. The compound's stability under GMP storage conditions (-20°C, inert atmosphere) makes it suitable for preclinical development, answering frequent queries about "API intermediate sourcing." Its pricing reflects the complexity of chiral synthesis, positioning it as a high-value research chemical.
Future directions for (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid research may explore its potential in bioconjugation (e.g., antibody-drug conjugates) or as a metal ligand in catalytic systems—areas gaining traction in "next-gen drug modalities" searches. Computational studies using molecular docking could further elucidate its pharmacophore features, addressing the "AI in hit identification" trend. As regulatory emphasis grows on stereochemical purity, robust analytical methods for this compound will remain crucial.
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